molecular formula C15H15FO2 B14764204 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene

4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene

Cat. No.: B14764204
M. Wt: 246.28 g/mol
InChI Key: CBARBQXMVDUSHS-UHFFFAOYSA-N
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Description

4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a fluorine atom, a methoxy group, and a benzyl ether linkage on a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-methylbenzene and 2-methoxybenzyl alcohol.

    Reaction Conditions: The key step involves the formation of the benzyl ether linkage. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 2-methoxybenzyl alcohol reacts with the fluorine-substituted aromatic ring in the presence of a suitable base and solvent.

    Catalysts and Reagents: Common reagents used in this synthesis include potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluorine atom.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The methoxy and benzyl ether groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methoxybenzyl alcohol: This compound shares the fluorine and methoxy groups but lacks the benzyl ether linkage.

    4-Methoxyphenylboronic acid: Contains a methoxy group and an aromatic ring but differs in the presence of a boronic acid group instead of a fluorine atom.

    4-Fluorophenylboronic acid: Similar in having a fluorine atom on the aromatic ring but contains a boronic acid group.

Uniqueness

4-Fluoro-2-((2-methoxybenzyl)oxy)-1-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups, along with the benzyl ether linkage, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15FO2

Molecular Weight

246.28 g/mol

IUPAC Name

4-fluoro-2-[(2-methoxyphenyl)methoxy]-1-methylbenzene

InChI

InChI=1S/C15H15FO2/c1-11-7-8-13(16)9-15(11)18-10-12-5-3-4-6-14(12)17-2/h3-9H,10H2,1-2H3

InChI Key

CBARBQXMVDUSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)OCC2=CC=CC=C2OC

Origin of Product

United States

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